molecular formula C7H3FN3NaO2 B8216743 Sodium 6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Sodium 6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B8216743
M. Wt: 203.11 g/mol
InChI Key: DRGVGAHRHSKFBM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of triazole derivatives. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-fluoropyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with sodium azide under acidic conditions to yield the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Sodium 6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets .

Properties

IUPAC Name

sodium;6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2.Na/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4;/h1-3H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGVGAHRHSKFBM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1F)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN3NaO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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